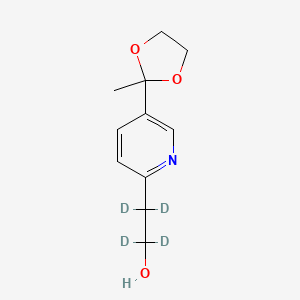

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 typically involves the reaction of 2-pyridineethanol with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a deuterating agent to ensure the incorporation of deuterium atoms. Common deuterating agents include deuterium oxide (D2O) and deuterated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated compounds in industrial applications often requires specialized equipment and handling procedures to maintain the integrity of the deuterium atoms.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

Industry: Applied in the production of specialty chemicals and materials that require enhanced stability and performance.

Mécanisme D'action

The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 involves its interaction with molecular targets and pathways in various systems. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to different biological and chemical effects compared to non-deuterated compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol: The non-deuterated counterpart of the compound.

2-Methyl-1,3-dioxolane: A related compound with similar structural features.

2-Pyridineethanol: Another related compound that shares the pyridineethanol moiety.

Uniqueness

The uniqueness of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 lies in its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it particularly valuable in scientific research and industrial applications where these properties are advantageous.

Activité Biologique

5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is a deuterated derivative of 2-pyridineethanol, which is a compound of interest in various biological and chemical research fields. This article explores its biological activity, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H17D4NO4. The presence of the dioxolane ring and the pyridine moiety contributes to its unique properties, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 251.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Synthesis

The synthesis of this compound involves deuteration processes that enhance its stability and tracking in biological systems. The synthetic route typically includes the formation of the dioxolane ring followed by the introduction of the pyridine ethanol moiety. Detailed methods can be found in specialized chemical synthesis literature.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which can protect cells from oxidative stress.

- Neuroprotective Effects : Some derivatives are investigated for their potential neuroprotective roles in models of neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of pyridine derivatives found that certain analogs exhibited strong inhibition against Gram-positive bacteria, suggesting potential therapeutic uses for infections .

- Antioxidant Activity : Research highlighted the antioxidant capabilities of related compounds, indicating that they can scavenge free radicals effectively . These findings suggest that this compound may also exhibit similar properties.

- Neuroprotective Studies : In vitro studies on neuroprotection demonstrated that pyridine derivatives could reduce neuronal cell death in models of oxidative stress . This opens avenues for exploring this compound in neurodegenerative disease treatments.

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3/i4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBONGHBPVZNDT-CQOLUAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CN=C(C=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.